Sertraline-d3 hydrochloride is a deuterated form of sertraline, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterated version, denoted as Sertraline-d3, serves as an internal standard in analytical chemistry, particularly in mass spectrometry. This compound is important for enhancing the accuracy of quantification in pharmacokinetic studies.
The synthesis of sertraline-d3 hydrochloride largely mirrors that of sertraline itself but incorporates deuterated reagents. The primary synthetic pathway involves the modification of the original sertraline synthesis route to replace hydrogen atoms with deuterium. This can be achieved through various chemical reactions, including hydrogenation processes using deuterated solvents or reagents.
The synthesis typically involves:
The final product is usually characterized by high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its identity and purity .
Sertraline-d3 hydrochloride has a molecular formula of with a molar mass of approximately 345.71 g/mol. The structural formula includes three deuterium atoms replacing hydrogen atoms in the sertraline molecule, which modifies its physical properties slightly compared to the non-deuterated form.
Sertraline-d3 hydrochloride participates in similar chemical reactions as sertraline due to its structural similarities. These reactions include:
In analytical applications, sertraline-d3 is often used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify sertraline levels in biological samples. The isotopic labeling improves sensitivity and specificity in detection due to the distinct mass difference between sertraline and sertraline-d3 .
Sertraline-d3 functions similarly to its non-deuterated counterpart by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels available to bind to receptors. This mechanism is crucial for alleviating symptoms of depression and anxiety.
The pharmacokinetics of sertraline-d3 allows researchers to study its metabolism and efficacy without interference from endogenous compounds due to its unique isotopic signature. Studies have shown that this method enhances precision in measuring drug concentrations in plasma and other biological matrices .
Relevant analyses often include HPLC purity assessments, confirming that products exceed 98% purity prior to use in research applications .
Sertraline-d3 hydrochloride is primarily utilized in:
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the molecular structure and deuterium incorporation in Sertraline-d3 HCl. This compound, chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, features three deuterium atoms specifically replacing hydrogen at the N-methyl group (–^2H₃ instead of –CH₃) [8]. The ^1H-NMR spectrum displays characteristic downfield shifts for protons adjacent to the chiral tetrahydronaphthalene ring system. Crucially, the near-complete disappearance of the singlet corresponding to the N–CH₃ group (typically observed at δ ~2.40 ppm in non-deuterated Sertraline HCl) confirms deuterium substitution [3] [7]. ^13C-NMR further validates this modification, revealing a characteristic quartet (due to ^2J_CD coupling) for the N–^2H₃-attached carbon at δ ~32.5 ppm, absent in the non-deuterated analog [8].
Table 1: Key NMR Spectral Features of Sertraline-d3 HCl
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
^1H | 7.25-7.10 | Multiplet | Aromatic H (Dichlorophenyl & Naphthalene rings) |
^1H | 3.85 | Multiplet | Methine H (C1-H) |
^1H | 2.90-2.70 | Multiplet | Methylene H (C2-H₂, C3-H₂) |
^13C | 52.1 | Quartet (^2J_CD ~19 Hz) | N–C (attached to ^2H₃) |
^13C | 144.5, 132.0, 130.8 | Singlet | Quaternary C (Aromatic rings) |
Sertraline-d3 HCl (C₁₇H₁₅D₃Cl₂N·HCl, MW 345.71 g/mol) exhibits near-identical geometric and electronic structure to non-deuterated Sertraline HCl (C₁₇H₁₈Cl₃N, MW 342.69 g/mol), differing only in the isotopic substitution at the N-methyl group [3] [9]. This minimal alteration ensures comparable physicochemical behavior essential for its use as an internal standard. X-ray crystallography confirms identical crystal packing and space group symmetry between the two forms, attributable to the similar atomic radii of C–H and C–^2H bonds [8]. Key differences emerge in vibrational spectroscopy: the C–^2H stretching vibrations in the deuterated compound appear as distinct peaks ~500 cm⁻¹ lower than the corresponding C–H stretches in IR spectra [7].
Solubility profiles in common analytical solvents (DMSO, ethanol) are virtually identical. Both compounds exhibit high solubility in DMSO (~50 mg/mL for Sertraline-d3 HCl), moderate solubility in warmed ethanol (~2.36 mg/mL), and negligible solubility in water [3] [9]. Chromatographic behavior under reversed-phase HPLC conditions shows co-elution of the deuterated and non-deuterated forms, confirming identical hydrophobicity (logP ~5.2) [8]. The deuterium substitution does induce a slight but measurable decrease in pKa (estimated ΔpKa ~ -0.03 units) due to the weaker inductive effect of C–^2H versus C–H bonds, though this has negligible impact on ionization under physiological or analytical pH conditions [7].
The stability of Sertraline-d3 HCl is critical for its reliable application as an isotopic internal standard. Accelerated stability studies under ICH guidelines demonstrate exceptional solid-state stability. When stored desiccated at -20°C in amber vials, the compound shows no detectable degradation (>99.5% purity by HPLC) over 5 years, supported by the default 5-year retest date assigned by suppliers [7] [8]. Elevated temperature and humidity stress testing (e.g., 40°C/75% RH for 6 months) induces minor decomposition (<2%), primarily via oxidative pathways affecting the dichlorophenyl ring [8].
Solution stability varies significantly with solvent and temperature. In DMSO stock solutions (50 mg/mL), Sertraline-d3 HCl is stable for ≥1 month at -80°C and ~1 week at 4°C, but degradation accelerates at room temperature (~5% degradation over 72 hours), necessitating preparation of fresh working solutions [3] [5]. Importantly, deuterium label integrity remains robust under typical analytical conditions (pH 2-9, ≤100°C), with <0.1% deuterium loss observed via MS analysis after prolonged heating [8]. Environmental persistence studies reveal that, like non-deuterated Sertraline HCl, the deuterated form resists biodegradation in aquatic systems, with WWTP removal efficiencies <20%, leading to detectable levels in surface waters downstream of effluent discharges [6].
Table 3: Stability Profile of Sertraline-d3 HCl
Condition | Stability Outcome | Primary Degradation Pathway |
---|---|---|
Solid State: -20°C, desiccated | >99.5% purity over 5 years [7] [8] | Negligible |
Solid State: 40°C/75% RH | <2% degradation over 6 months [8] | Oxidation (aromatic ring) |
Solution: DMSO, -80°C | Stable ≥1 month [3] [5] | Negligible |
Solution: DMSO, 25°C | ~5% degradation over 72 hours [3] | Demethylation/Oxidation |
Aqueous: pH 7, 25°C | >95% intact after 7 days [6] | Photolysis (if exposed to light) |
Label Integrity: | <0.1% ^2H loss under analytical conditions [8] | H/^2H exchange (minimal) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1